molecular formula C15H15Cl B12648248 Benzene, 1,1'-(chloromethylene)bis(4-methyl- CAS No. 13389-70-3

Benzene, 1,1'-(chloromethylene)bis(4-methyl-

Cat. No.: B12648248
CAS No.: 13389-70-3
M. Wt: 230.73 g/mol
InChI Key: XXHJRVRLLABZBJ-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound "Benzene, 1,1'-(chloromethylene)bis(4-methyl-)" (CAS 90-99-3), also known as chlorodiphenylmethane or benzhydryl chloride, is a chlorinated diphenylmethane derivative. Its systematic IUPAC name is 1-[chloro-(4-methylphenyl)methyl]-4-methylbenzene, with the molecular formula C₁₅H₁₅Cl and a molecular weight of 230.73 g/mol. The structure consists of two 4-methylbenzene (para-xylene) groups linked by a chlorinated methylene bridge (-CHCl-) .

Properties

IUPAC Name

1-[chloro-(4-methylphenyl)methyl]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHJRVRLLABZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928324
Record name 1,1'-(Chloromethylene)bis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13389-70-3
Record name Benzene, 1,1'-(chloromethylene)bis(4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013389703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Chloromethylene)bis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, 1,1’-(chloromethylene)bis(4-methyl-) can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or carbon tetrachloride

    Catalyst: Aluminum chloride

Industrial Production Methods

In an industrial setting, the production of Benzene, 1,1’-(chloromethylene)bis(4-methyl-) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(chloromethylene)bis(4-methyl-) undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethylene group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.

    Reduction Reactions: The chloromethylene group can be reduced to a methylene group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Products include hydroxymethylene, aminomethylene, or alkylmethylene derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include methylene derivatives.

Scientific Research Applications

Benzene, 1,1’-(chloromethylene)bis(4-methyl-) has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(chloromethylene)bis(4-methyl-) involves its interaction with various molecular targets and pathways. The chloromethylene group can act as an electrophile, reacting with nucleophiles in biological systems. The methyl groups can undergo metabolic oxidation, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Physical Properties

  • Melting Point : 16°C
  • Boiling Point : 140°C at 399 Pa
  • Density : 1.14 g/cm³ at 20°C
  • Refractive Index : 1.5951
    These properties are influenced by the electron-withdrawing chlorine atom and the aromatic methyl groups, which enhance intermolecular van der Waals interactions .

Applications
Primarily used as a pharmaceutical intermediate , it serves in the synthesis of antihistamines like diphenhydramine. Its reactivity as an alkylating agent makes it valuable in organic synthesis .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares key structural analogues, focusing on substituents and physicochemical properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Chlorodiphenylmethane (90-99-3) -Cl, -C₆H₄CH₃ (para-methyl) C₁₅H₁₅Cl 230.73 Pharmaceutical intermediate
Bis(4-chlorophenyl)methane (4,4′-DDM) -Cl (para), -CH₂- C₁₃H₁₀Cl₂ 237.12 Precursor for DDT derivatives; limited reactivity due to absence of active leaving group
Chloro bis-(4-fluorophenyl)methane -F (para), -CHCl- C₁₃H₉ClF₂ 242.66 Specialty fluorinated intermediates; enhanced stability
1,1-Bis(4-chlorophenyl)buta-1,3-diene (92854-06-3) -Cl (para), conjugated diene C₁₆H₁₂Cl₂ 283.18 Extended conjugation alters UV absorption; potential use in materials science
DDT (50-29-3) -Cl (para), -CCl₃ C₁₄H₉Cl₅ 354.49 Historically used insecticide; banned due to environmental persistence

Reactivity and Stability

  • Chlorodiphenylmethane : The chlorine atom on the methylene bridge is highly electrophilic, making it susceptible to nucleophilic substitution (e.g., SN1 reactions). This contrasts with 4,4′-DDM , which lacks a leaving group and is more inert .
  • Fluorinated Analogues : Fluorine's electronegativity increases the C-F bond strength, reducing reactivity compared to the chlorine-containing parent compound. However, fluorinated derivatives exhibit higher thermal stability .
  • Butadiene-Linked Derivatives : The conjugated diene system in compounds like 1,1-bis(4-chlorophenyl)buta-1,3-diene allows for π-π stacking interactions, altering solubility and electronic properties .

Environmental and Toxicological Profiles

  • Chlorodiphenylmethane: Moderate environmental persistence due to aromatic chlorination. Limited toxicity data available, but likely less bioaccumulative than DDT .
  • DDT Analogues : High lipophilicity and resistance to degradation lead to bioaccumulation in fatty tissues. DDT’s endocrine-disrupting effects are well-documented .

Biological Activity

Benzene, 1,1'-(chloromethylene)bis(4-methyl-) (CAS No. 90-99-3), is a chlorinated aromatic compound with a molecular formula of C13_{13}H11_{11}Cl. Its structure consists of two 4-methylbenzyl groups linked by a methylene bridge with chlorine substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and cytotoxic effects.

  • Molecular Weight : 202.679 g/mol
  • IUPAC Name : Benzene, 1,1'-(chloromethylene)bis(4-methyl-)
  • Other Names : Methane, chlorodiphenyl-; Diphenylchloromethane

Biological Activity Overview

Research into the biological activity of Benzene, 1,1'-(chloromethylene)bis(4-methyl-) has revealed promising results in various studies focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several chlorinated compounds, including Benzene, 1,1'-(chloromethylene)bis(4-methyl-). The results indicated that this compound exhibited significant antibacterial activity against various strains of bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 mg/mL0.5 mg/mL
Escherichia coli0.5 mg/mL1.0 mg/mL
Pseudomonas aeruginosa0.75 mg/mL1.5 mg/mL

These findings suggest that Benzene, 1,1'-(chloromethylene)bis(4-methyl-) has potential as an antimicrobial agent, particularly against resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, Benzene, 1,1'-(chloromethylene)bis(4-methyl-) has been investigated for its anti-inflammatory effects. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines in human cell lines.

  • Key Findings :
    • Reduced levels of TNF-α and IL-6 were observed in treated cells.
    • The compound demonstrated a dose-dependent response in inhibiting inflammation markers.

Case Studies

Several case studies have highlighted the biological relevance of chlorinated aromatic compounds similar to Benzene, 1,1'-(chloromethylene)bis(4-methyl-).

  • Study on Antimicrobial Resistance :
    A recent study focused on the efficacy of chlorinated compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that Benzene derivatives showed enhanced activity compared to traditional antibiotics.
  • Cytotoxicity Assessment :
    Research conducted on various cancer cell lines demonstrated that Benzene derivatives could induce apoptosis in tumor cells through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The biological activity of Benzene, 1,1'-(chloromethylene)bis(4-methyl-) can be attributed to its structural features:

  • The presence of chlorine enhances lipophilicity and facilitates membrane penetration.
  • The methyl groups contribute to increased steric hindrance and may influence receptor binding affinity.

Q & A

Q. What are the recommended methods for synthesizing Benzene, 1,1'-(chloromethylene)bis(4-methyl-), and how can reaction conditions be optimized?

Synthesis typically involves Friedel-Crafts alkylation of 4-methylbenzene derivatives with chloromethylating agents (e.g., chloromethyl ethers). Key parameters include:

  • Catalyst selection : Use anhydrous AlCl₃ or FeCl₃ at 0–5°C to minimize side reactions like over-alkylation .
  • Solvent choice : Dichloromethane or carbon disulfide improves yield by stabilizing reactive intermediates.
  • Stoichiometry : Maintain a 1:1 molar ratio of aromatic substrate to chloromethylating agent to avoid dimerization byproducts.
    Validate purity via GC-MS or HPLC with UV detection (λ = 254 nm) .

Q. How should researchers characterize the physical and spectral properties of this compound?

Critical characterization steps include:

  • Thermal analysis : Determine melting point (16°C) and boiling point (140°C at 399 Pa) using differential scanning calorimetry (DSC) or vacuum distillation setups .
  • Spectroscopy : Confirm structure via ¹H NMR (δ 2.3 ppm for methyl groups, δ 4.8 ppm for chloromethylene bridge) and FT-IR (C-Cl stretch at 750–800 cm⁻¹) .
  • Refractive index : Measure using an Abbe refractometer (reported n²₀D = 1.5951) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate unreacted starting materials.
  • Recrystallization : Dissolve crude product in ethanol at 50°C and cool to −20°C for crystal formation .
  • Distillation : Vacuum distillation at <5 mmHg to isolate the product from high-boiling impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of Benzene, 1,1'-(chloromethylene)bis(4-methyl-) in electrophilic substitution reactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electron density at the para-methylphenyl rings.
  • Frontier molecular orbitals : Analyze HOMO-LUMO gaps to predict sites for electrophilic attack.
  • Solvent effects : Include polarizable continuum models (PCM) to simulate reactions in dichloromethane .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., density variations)?

  • Cross-validation : Compare density measurements (reported: 1.14 g/cm³) using pycnometry and gas displacement methods .
  • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dichlorinated derivatives) that may alter bulk properties .
  • Standard reference materials : Calibrate instruments with NIST-traceable standards to ensure accuracy .

Q. How can researchers assess the environmental persistence and degradation pathways of this compound?

  • Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C via HPLC. Chloromethylene bridges are susceptible to hydrolysis, forming 4-methylbenzyl alcohol derivatives .
  • Photolysis : Expose to UV light (λ = 254 nm) and identify photoproducts using high-resolution mass spectrometry (HRMS) .
  • Microbial degradation : Screen soil microbiota for species capable of cleaving the chloromethylene group under aerobic conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
  • Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent moisture absorption and decomposition .
  • Waste disposal : Treat with aqueous NaOH to neutralize reactive chlorine before disposal as hazardous waste .

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